molecular formula C12H19ClN2 B1471538 Cyclohexyl(pyridin-4-yl)methanamine hydrochloride CAS No. 1864059-88-0

Cyclohexyl(pyridin-4-yl)methanamine hydrochloride

Cat. No.: B1471538
CAS No.: 1864059-88-0
M. Wt: 226.74 g/mol
InChI Key: SZUIULZRCCBZMM-UHFFFAOYSA-N
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Description

Cyclohexyl(pyridin-4-yl)methanamine hydrochloride is a chemical compound that consists of a cyclohexyl group attached to a pyridin-4-ylmethanamine moiety, with the hydrochloride salt form

Properties

IUPAC Name

cyclohexyl(pyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h6-10,12H,1-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIULZRCCBZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(pyridin-4-yl)methanamine hydrochloride typically involves the reaction of cyclohexylamine with pyridine-4-carboxaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(pyridin-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Therapeutic Applications

1. Dipeptidyl Peptidase IV Inhibition

One of the primary applications of cyclohexyl(pyridin-4-yl)methanamine hydrochloride is its role as a dipeptidyl peptidase IV inhibitor. This enzymatic inhibition is significant for the management of type 2 diabetes as it enhances incretin levels, which are crucial for insulin regulation. Research has indicated that compounds with similar structures effectively inhibit this enzyme, suggesting that cyclohexyl(pyridin-4-yl)methanamine may exhibit comparable properties.

2. Antibacterial and Antioxidant Properties

There is growing interest in the antibacterial and antioxidant properties of this compound. Compounds with structural similarities have demonstrated these biological activities, indicating potential applications in treating infections and oxidative stress-related conditions.

Case Studies and Findings

  • Inhibition Studies : Research has shown that cyclohexyl(pyridin-4-yl)methanamine exhibits significant inhibitory effects on dipeptidyl peptidase IV, with IC50_{50} values comparable to established inhibitors. This positions it as a promising candidate for further development in diabetes treatment .
  • Antimicrobial Testing : In vitro studies have demonstrated that derivatives of this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine or cyclohexane components can enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of Cyclohexyl(pyridin-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(pyridin-2-yl)methanamine hydrochloride
  • Cyclohexyl(pyridin-3-yl)methanamine hydrochloride
  • Cyclohexyl(pyridin-4-yl)methanol hydrochloride

Uniqueness

Cyclohexyl(pyridin-4-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The position of the pyridine ring and the presence of the cyclohexyl group influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

Cyclohexyl(pyridin-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

This compound has a molecular formula of C12_{12}H16_{16}N2_2·HCl and a molecular weight of approximately 232.73 g/mol. The compound features a cyclohexyl group attached to a pyridine ring, which contributes to its pharmacological properties. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. This modulation can occur through:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets, influencing signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various conditions.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyridine nucleus, such as this compound, exhibit significant antimicrobial activity. Research has demonstrated that derivatives of pyridine can effectively inhibit the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Pseudomonas aeruginosa100 µM

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

The compound's potential antiviral properties have also been explored. Pyridine derivatives have been reported to exhibit antiviral effects against several viruses, including Zika and SARS-CoV-2. The mechanism is believed to involve interference with viral replication processes .

Case Studies

  • Antimicrobial Activity Evaluation : A study evaluated the antimicrobial efficacy of several pyridine-based compounds against a panel of bacteria and fungi. This compound was included in this evaluation, demonstrating notable inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Antiviral Screening : In another investigation focused on antiviral properties, this compound was tested against Zika virus protease. The compound showed promising results with IC50_{50} values comparable to established antiviral agents .

Research Applications

This compound serves various roles in scientific research:

  • Synthetic Intermediate : It is utilized as an intermediate in synthesizing more complex organic molecules, particularly in combinatorial chemistry.
  • Biological Studies : The compound is employed in studying interactions between amine-containing compounds and biological systems, aiding in understanding drug-receptor dynamics.
  • Pharmaceutical Development : Its potential therapeutic applications make it a candidate for further development into new medications targeting infections or viral diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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